molecular formula C23H14N6O B14458588 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- CAS No. 72102-67-1

2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-

Cat. No.: B14458588
CAS No.: 72102-67-1
M. Wt: 390.4 g/mol
InChI Key: UITUXBBJOXKQCV-UHFFFAOYSA-N
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Description

2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is a complex organic compound with the molecular formula C23H14N6O. This compound is characterized by the presence of azide groups attached to phenyl rings, which are further connected to an indenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- typically involves the reaction of 2H-inden-2-one with 4-azidobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azide groups to amines.

    Substitution: The azide groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s azide groups make it useful in bioconjugation reactions, such as click chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- involves its interaction with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and material science applications. The indenone core can also interact with biological molecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Inden-2-one, 1,3-dihydro-: A simpler analog without the azide groups.

    2H-Inden-2-one, octahydro-: A saturated analog with different reactivity.

    1,3-Bis[(4-azidophenyl)methylene]-2H-inden-2-one: A closely related compound with similar functional groups.

Uniqueness

2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is unique due to the presence of both the indenone core and the azide groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

72102-67-1

Molecular Formula

C23H14N6O

Molecular Weight

390.4 g/mol

IUPAC Name

[[4-[[3-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxoinden-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide

InChI

InChI=1S/C23H14N6O/c24-28-26-17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22(23(21)30)14-16-7-11-18(12-8-16)27-29-25/h1-14H

InChI Key

UITUXBBJOXKQCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C2C=C1)C=C3C=CC(=N[N+]#N)C=C3)C=C4C=CC(=NN=[N-])C=C4

Origin of Product

United States

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